![molecular formula C15H11ClN2O2 B4391264 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4391264.png)
5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole
Overview
Description
5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole, also known as CMPO, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. In
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2 activity, 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole may reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and inhibit cancer cell growth. It has also been shown to have a radioprotective effect, protecting healthy tissues from radiation damage.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its versatility. It has been studied for its potential applications in medicine, agriculture, and material science, making it a useful compound for researchers in various fields. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Future Directions
There are many potential future directions for research on 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole. In the field of medicine, further studies could be conducted to optimize its use as an anti-inflammatory and anti-cancer agent. In the field of agriculture, further studies could be conducted to optimize its use as a herbicide. In the field of material science, further studies could be conducted to explore its potential as a building block for the synthesis of new materials. Overall, 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole is a promising compound that has the potential to be used in a wide range of scientific research applications.
Scientific Research Applications
5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has shown promising results in various scientific research areas. In the field of medicine, it has been studied for its potential as an anti-inflammatory and anti-cancer agent. 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and cancer cell growth. It has also been studied for its potential as a radioprotective agent, which could be used to protect healthy tissues during radiation therapy.
In the field of agriculture, 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been studied for its potential as a herbicide. It has been shown to inhibit the growth of various weeds, making it a promising candidate for weed control in crops.
In the field of material science, 5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole has been studied for its potential as a building block for the synthesis of new materials. It has been used to synthesize polymers with unique properties, such as high thermal stability and mechanical strength.
properties
IUPAC Name |
5-(4-chlorophenyl)-3-(3-methoxyphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-19-13-4-2-3-11(9-13)14-17-15(20-18-14)10-5-7-12(16)8-6-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDCVVIYMPYGQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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